3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)-

Description

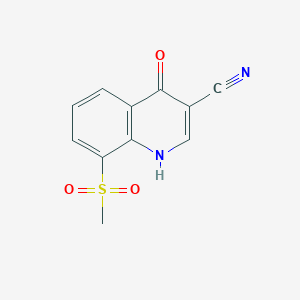

3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- is a quinoline derivative characterized by a nitrile group at the 3-position, a hydroxyl group at the 4-position, and a methylsulfonyl substituent at the 8-position. Quinoline derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The methylsulfonyl group (SO₂Me) is a strong electron-withdrawing moiety that enhances metabolic stability and may influence receptor binding affinity.

Properties

Molecular Formula |

C11H8N2O3S |

|---|---|

Molecular Weight |

248.26 g/mol |

IUPAC Name |

8-methylsulfonyl-4-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C11H8N2O3S/c1-17(15,16)9-4-2-3-8-10(9)13-6-7(5-12)11(8)14/h2-4,6H,1H3,(H,13,14) |

InChI Key |

DUQVSPFFDLGQNT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1NC=C(C2=O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- typically involves multiple steps, starting with the base quinoline structure. One common synthetic route is the nitration of quinoline followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids and oxidizing agents to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- is an organic compound with a molecular weight of approximately 248.26 g/mol. It features a quinoline ring structure, consisting of a benzene ring fused to a pyridine ring, with a hydroxy group at the 4-position and a methylsulfonyl group at the 8-position. Research indicates that this compound exhibits promising biological activities, particularly as an antimicrobial and anticancer agent.

Applications in Pharmaceutical Development

3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- is a candidate for drug development due to its potential as an antimicrobial and anticancer agent. Studies have focused on its interactions with various biological targets to understand its effects on cellular processes and potential therapeutic effects. Preliminary results suggest that it may inhibit certain enzymes or pathways involved in disease progression, but comprehensive studies are necessary to confirm these findings and explore its full therapeutic potential.

Antimicrobial and Anticancer Properties

The compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets suggests it may have therapeutic applications in treating various diseases.

Interaction with Biological Targets

Investigations aim to understand how the compound affects cellular processes and its potential therapeutic effects. Preliminary results suggest that it may inhibit certain enzymes or pathways involved in disease progression.

Applications in Chemical Synthesis

The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- typically involves several steps, based on available starting materials and desired yields, generally following established synthetic pathways in organic chemistry. It is used as a building block or intermediate in synthesizing more complex molecules with desired properties.

Mechanism of Action

The mechanism by which 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfonyl groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with biological molecules.

Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

a) Nitrile Group Position

The nitrile group’s position significantly impacts biological activity. For example:

- Ortho vs. Meta Nitrile Positioning: In iron(II) cyclopentadienyl complexes, shifting the nitrile group from the ortho (2-position) to the meta (3-position) reduced cytotoxicity by 4-fold. This suggests that the 3-position in 3-Quinolinecarbonitrile derivatives may offer a balance between potency and toxicity .

- Comparison with 5-Quinolinecarbonitrile Derivatives: Derivatives like 5-Quinolinecarbonitrile, 8-[(methyl-2-propynylamino)methyl]- (CAS 89159-89-7) exhibit distinct electronic properties due to nitrile placement, altering their reactivity and hazard profiles (e.g., acute oral toxicity: Category 4) .

b) Methylsulfonyl Substituent

The methylsulfonyl group at position 8 distinguishes this compound from others:

- Enhanced Selectivity : In indole derivatives, methylsulfonyl groups improved selectivity and potency in pharmacological studies, as seen in 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole, a COX-2 inhibitor .

- Steric and Electronic Effects: The bulkiness of SO₂Me may hinder non-specific binding, while its electron-withdrawing nature could stabilize the molecule against metabolic degradation.

c) Hydroxyl Group at Position 4

The 4-hydroxy group enhances hydrogen-bonding capacity, improving solubility compared to methoxy-substituted analogues. For instance, 6-methoxy-substituted quinolinecarbonitriles (e.g., MKI-833, an oncology drug) prioritize lipophilicity for membrane penetration, whereas the hydroxyl group may favor hydrophilic interactions .

a) Anticancer Potential

- MKI-833 (CAS 863029-99-6): A 3-quinolinecarbonitrile derivative with a piperidinyl-pyrrolidinyl side chain at position 7 and methoxy at position 4. It targets kinases in oncology, highlighting how auxiliary substituents dictate therapeutic application .

- Cytotoxicity Trends : Structural analogs with nitrile groups at the 3-position (e.g., compound 2 in ) show moderate cytotoxicity, whereas counterion modifications (e.g., PF₆⁻ vs. CF₃SO₃⁻) can shift the mechanism from necrosis to apoptosis .

b) Anti-inflammatory and Cardiotonic Properties

- Octahydroquinoline-3-carbonitrile Derivatives: Saturated derivatives like 4-(4-bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile exhibit anti-inflammatory and cardiotonic activities. The dihydro structure of 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- may offer faster metabolic clearance or altered target engagement .

Physicochemical Properties

Biological Activity

3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activity

The compound belongs to the quinoline family, which is known for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the hydroxyl and methylsulfonyl groups significantly influences its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-Quinolinecarbonitrile derivatives. For instance, derivatives with specific substituents at the 4-position have shown promising results against various cancer cell lines:

| Compound Derivative | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 4-Hydroxy-8-(methylsulfonyl)-3-quinolinecarbonitrile | MCF-7 (Breast Cancer) | 22.7 |

| 4-Hydroxy-8-(methylsulfonyl)-3-quinolinecarbonitrile | HCT116 (Colon Cancer) | 30.98 |

| 4-Hydroxy-8-(methylsulfonyl)-3-quinolinecarbonitrile | HeLa (Cervical Cancer) | 4.12 |

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells .

2. Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties. Studies have reported that derivatives of quinolinecarbonitrile can inhibit various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Comparison to Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results suggest that modifications to the quinoline structure can enhance antimicrobial efficacy against resistant strains .

The mechanisms through which 3-Quinolinecarbonitrile exerts its biological activities are multifaceted:

- Cytotoxicity in Cancer Cells : The compound induces reactive oxygen species (ROS) generation, leading to endoplasmic reticulum stress and apoptosis in cancer cells .

- Antibacterial Mechanism : It is believed that quinoline derivatives interfere with bacterial DNA synthesis and protein function due to their ability to chelate metal ions essential for bacterial growth .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Study on Leukemia Cell Lines : A study conducted by researchers demonstrated that specific derivatives of quinolinecarbonitrile exhibited potent antiproliferative effects against leukemia cell lines, highlighting their potential as novel chemotherapeutic agents .

- Antiviral Activity : Investigations into the antiviral properties of quinoline derivatives have shown promising results against viruses such as H5N1 and SARS-CoV-2, suggesting their applicability in developing antiviral therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)-, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications. For example, quinoline cores are often constructed using the Skraup or Friedländer synthesis, followed by sulfonation at the 8-position using methylsulfonyl chloride under controlled pH (5–7) to avoid over-sulfonation. Temperature optimization (60–80°C) and catalyst selection (e.g., H2SO4 or AlCl3) are critical for yield improvement .

- Data Validation : Monitor reaction progress via TLC or HPLC, and confirm intermediate structures using FT-IR (C≡N stretch at ~2220 cm⁻¹) and ¹H NMR (hydroxy proton at δ 10–12 ppm) .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfonyl group at δ ~3.2 ppm for CH3 and ~105–110 ppm for SO2 in ¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+ at m/z 275.05) and rule out side products .

- X-ray Crystallography : For absolute configuration determination, particularly if tautomerism (e.g., keto-enol) is suspected .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening Protocols :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

- Antioxidant Potential : DPPH radical scavenging assays at varying concentrations (10–100 μM) to assess IC50 .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Approach : Synthesize analogs with modifications at the 4-hydroxy, 8-methylsulfonyl, or 3-cyano groups. For example:

- Replace the methylsulfonyl group with trifluoromethoxy ( ) or propynylamino ( ) to assess electronic effects.

- Compare bioactivity data (e.g., IC50 in kinase inhibition) to identify critical functional groups .

Q. What advanced spectroscopic methods resolve ambiguities in tautomeric or polymorphic forms?

- Strategies :

- Variable-Temperature NMR : Detect keto-enol tautomerism by observing proton shifts at elevated temperatures .

- Solid-State NMR : Differentiate polymorphs (e.g., anhydrous vs. hydrate forms) using ¹³C chemical shifts .

- IR Spectroscopy : Identify tautomeric forms via O–H stretching frequencies (enol: ~3200 cm⁻¹; keto: absence of broad O–H peak) .

Q. How can contradictions in bioactivity data across studies be addressed?

- Case Example : If one study reports potent antifungal activity () while another shows no effect ():

- Replicate Conditions : Standardize assay parameters (e.g., inoculum size, incubation time).

- Impurity Analysis : Use LC-MS to check for trace contaminants (e.g., unreacted intermediates) that may skew results .

- Targeted Testing : Evaluate activity against specific fungal strains (e.g., C. albicans vs. A. fumigatus) to identify selectivity .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?

- Process Optimization :

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while improving purity .

- Flow Chemistry : Minimizes side reactions during sulfonation by ensuring precise reagent mixing and temperature control .

- Purification : Use flash chromatography (C18 columns) or recrystallization (ethanol/water) to isolate high-purity batches .

Methodological Considerations Table

Contradictions and Resolutions

- Contradiction : highlights broad antimicrobial activity, while notes limited efficacy in kinase inhibition.

- Resolution : Contextualize bioactivity by target specificity. The methylsulfonyl group may enhance membrane penetration in microbes but lacks affinity for human kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.